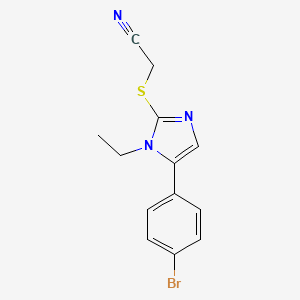

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromophenylacetonitrile is a type of nitrile compound. Nitrile compounds are organic compounds containing a cyano functional group (-CN). Due to the high reactivity of the cyano group, it can be hydrogenated to produce corresponding amine compounds. These are important raw materials for manufacturing medicines, pesticides, dyes, fragrances, and surfactants, and are widely used in various fields of the national economy .

Synthesis Analysis

4-Bromophenylacetonitrile can be prepared by stirring 4-bromobenzyl bromide (5.00g, 0.020 mol) and sodium cyanide (1.18 g, 0.024 mol, 1.2 equivalents) in a suspension of DMF-water (9:1, 35 ml) at 40°C for 12 hours. The reaction mixture is quenched with water and extracted with ethyl acetate (EtOAc). The combined organic matter is washed with saturated sodium chloride (NaCl) and dried with sodium sulfate (Na2SO4) .Chemical Reactions Analysis

There is a report of catalytic protodeboronation of alkyl boronic esters utilizing a radical approach. Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

4-Bromophenylacetonitrile has a melting point of 47-49 °C (lit.), a boiling point of 116-118°C at 3mm, a density of 1.49, and a refractive index of 1.6550 (estimate). It is slightly soluble in water and sparingly soluble in chloroform and ethyl acetate. It appears as a crystalline mass that is colorless to pale brown .Scientific Research Applications

Reaction Mechanisms and Product Synthesis

The study by McCallum et al. (1999) delves into the reactions of imidazoles with cyanogen bromide, examining how different substituents on the imidazole ring influence the reaction outcome - either leading to bromination or cyanation. This research provides insight into the reactivity and potential synthetic applications of imidazole derivatives, including the synthesis of novel compounds with bromophenyl and ethyl groups similar to the compound of interest (McCallum, Grimmett, Blackman, & Weavers, 1999).

Electropolymerization and Material Science

Soylemez et al. (2015) focus on the synthesis of a novel monomer for electropolymerization, incorporating benzimidazole derivatives and thiophene units. The resulting polymers, characterized by their optical and electrochromic properties, demonstrate the potential of incorporating imidazole and thiophene derivatives in materials science for developing new electroactive materials (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).

Molecular and Crystal Structure Analysis

Estrada, Conde, and Márquez (1987) provide a detailed analysis of the molecular and crystal structure of a compound featuring a bromophenyl group, highlighting the importance of structural studies in understanding the properties and reactivity of such molecules. This research underscores the significance of crystallography in the study of complex organic compounds (Estrada, Conde, & Márquez, 1987).

Safety and Hazards

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3S/c1-2-17-12(9-16-13(17)18-8-7-15)10-3-5-11(14)6-4-10/h3-6,9H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHXAUFLWMBAIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC#N)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2601560.png)

![N-(2-chloro-6-methylphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2601561.png)

![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2601562.png)

![2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2601564.png)

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2601567.png)

![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2601568.png)

![(4As,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/no-structure.png)